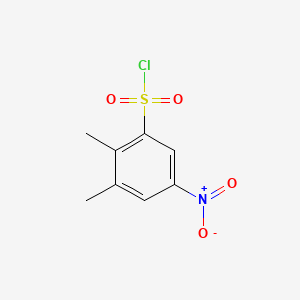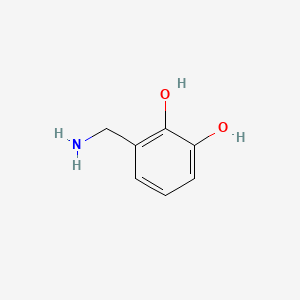
N-(4-methylbenzyl)urea
Descripción general
Descripción
N-(4-methylbenzyl)urea: is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a urea group attached to a 4-methylbenzyl moiety
Mecanismo De Acción
Target of Action
N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O Urea derivatives have been studied for their potential in anticancer drug discovery .
Mode of Action
For instance, some urea derivatives are known to act as inhibitors for certain enzymes . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Urease, a ubiquitous metalloenzyme, is known to catalyze urea’s decomposition into ammonia and carbamate . It is plausible that this compound, being a urea derivative, might interact with this enzyme and affect related biochemical pathways.
Pharmacokinetics
A four-compartment model has been derived to analyze drug exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments . This model could potentially be applied to study the pharmacokinetics of this compound.
Result of Action
Given the potential of urea derivatives in anticancer drug discovery , it is possible that this compound might have similar effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One of the common methods for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of 4-methylbenzylamine with carbamoyl chlorides.
Industrial Production Methods:
Catalyst-Free Synthesis in Water: A scalable and environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents.
Carbonylation Reactions: Industrial production can also involve carbonylation reactions using phosgene substitutes such as S,S-dimethyl dithiocarbonate.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide for benzylic oxidation.
Substitution Reagents: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: Benzyl alcohol and benzaldehyde derivatives.
Substitution Products: Halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: N-(4-methylbenzyl)urea serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic processes to facilitate various organic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its biological activity.
Agrochemicals: It is also explored for its applications in the development of agrochemicals.
Industry:
Comparación Con Compuestos Similares
N-benzylurea: Similar in structure but lacks the methyl group on the benzyl ring.
N-(4-chlorobenzyl)urea: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness:
Methyl Group Influence: The presence of the methyl group in N-(4-methylbenzyl)urea can influence its reactivity and biological activity compared to its analogs.
Selective Applications: The unique structure of this compound makes it suitable for specific applications in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(4-methylphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQOSUOSPHUYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363301 | |
| Record name | N-(4-methylbenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54582-34-2 | |
| Record name | N-(4-methylbenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)


![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)







